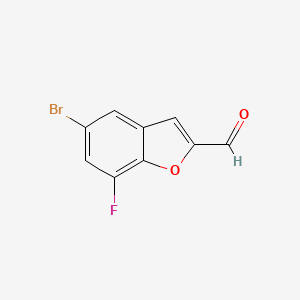

5-Bromo-7-fluorobenzofuran-2-carboxaldehyde

Descripción

5-Bromo-7-fluorobenzofuran-2-carboxaldehyde (CAS: 23145-16-6) is a halogenated benzofuran derivative featuring a bromine atom at position 5, a fluorine atom at position 7, and a carboxaldehyde group at position 2 of the benzofuran core . Benzofuran derivatives are known for their electron-deficient aromatic systems, which make them reactive intermediates in organic synthesis, particularly in the formation of amides, esters, and sulfinyl derivatives .

The carboxaldehyde functional group at position 2 enhances its utility as a building block for synthesizing more complex molecules, such as Schiff bases or heterocyclic compounds, which are often explored for biological activity .

Propiedades

IUPAC Name |

5-bromo-7-fluoro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWYCALJGKUBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluorobenzofuran-2-carboxaldehyde typically involves the bromination and fluorination of benzofuran derivatives. One common method involves the use of 1,2-dichloroethane as a solvent, with furfural as the starting material. The reaction mixture is heated to reflux, and bromine in 1,2-dichloroethane is added slowly over a period of 1-3 hours. The reaction is then stirred and heated for an additional 20 hours. After cooling, the mixture is filtered, and the organic phase is separated and dried to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-7-fluorobenzofuran-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Bromo-7-fluorobenzofuran-2-carboxylic acid.

Reduction: 5-Bromo-7-fluorobenzofuran-2-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Bromo-7-fluorobenzofuran-2-carboxaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-fluorobenzofuran-2-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations:

Halogen Substitution Effects: The bromine and fluorine substituents in the target compound create a strongly electron-deficient aromatic system compared to dichloro (e.g., 5,7-dichlorobenzofuran-2-carboxamide) or methyl-substituted analogues (e.g., 5-bromo-7-methylbenzofuran-2-carboxylic acid). This enhances electrophilic reactivity, making it suitable for nucleophilic aromatic substitution or cross-coupling reactions .

Functional Group Influence :

- The carboxaldehyde group distinguishes the target compound from carboxylic acid or amide derivatives. Aldehydes are pivotal in forming imines or hydrazones, which are critical in medicinal chemistry for targeting enzymes or receptors .

- Sulfinyl-containing derivatives (e.g., 5-fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran) demonstrate enhanced biological activities, likely due to the sulfinyl group’s ability to modulate electronic properties and hydrogen-bonding interactions .

Pharmacological Potential: While the target compound’s direct biological data is scarce, its structural relatives show promising activities. For example, sulfinyl-substituted benzofurans exhibit antitumor and antifungal effects, suggesting that the carboxaldehyde derivative could serve as a precursor to bioactive molecules .

Actividad Biológica

5-Bromo-7-fluorobenzofuran-2-carboxaldehyde is a synthetic compound belonging to the benzofuran family, characterized by its unique arrangement of bromine and fluorine atoms and an aldehyde functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H6BrF O2

- Molecular Weight : 243.03 g/mol

- CAS Number : 1480288-05-8

The compound's structure allows for diverse reactivity, making it a valuable building block in organic synthesis.

The biological activity of 5-Bromo-7-fluorobenzofuran-2-carboxaldehyde primarily stems from its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their functions. The presence of bromine and fluorine enhances the compound's lipophilicity and binding affinity to various targets.

Antimicrobial Activity

Research indicates that 5-Bromo-7-fluorobenzofuran-2-carboxaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against various cancer cell lines. The following table summarizes the results:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A case study conducted at a research institute evaluated the antimicrobial efficacy of 5-Bromo-7-fluorobenzofuran-2-carboxaldehyde against multidrug-resistant bacterial strains. The study involved:

- Isolation of Strains : Clinical isolates were obtained from patients.

- Testing Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

Another case study focused on the anticancer properties of the compound in a xenograft model of breast cancer:

- Model Setup : MCF-7 cells were implanted in mice.

- Treatment Protocol : Mice received varying doses of the compound.

- Findings : Tumor growth was significantly inhibited in treated groups compared to controls, with minimal toxicity observed in normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.